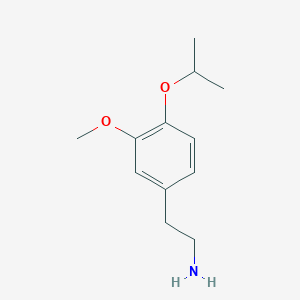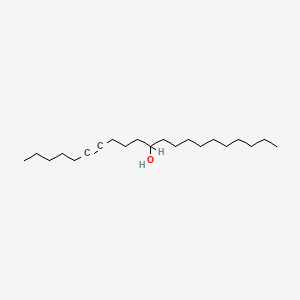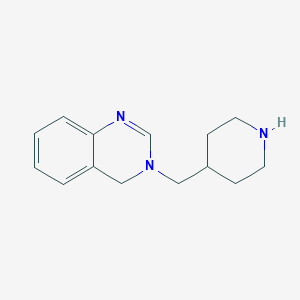
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the quinazoline and piperidine moieties in its structure allows for diverse biological activities and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides with a catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acid, while reduction can produce this compound-2-amine .
Scientific Research Applications
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various enzymes and receptors, making it a valuable tool in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity, while the piperidine ring can enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Another piperidine-containing compound with similar biological activities.
1,4-Disubstituted Piperidines: These compounds also feature the piperidine ring and are known for their pharmacological properties.
Uniqueness
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline and piperidine moieties, which allows for a broader range of biological activities and interactions compared to similar compounds. This structural uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C14H19N3/c1-2-4-14-13(3-1)10-17(11-16-14)9-12-5-7-15-8-6-12/h1-4,11-12,15H,5-10H2 |
InChI Key |
TZCJGFYYUOZSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


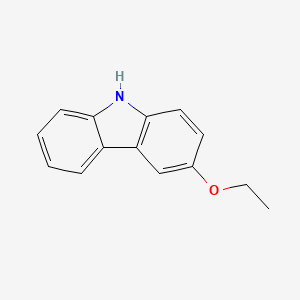



![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
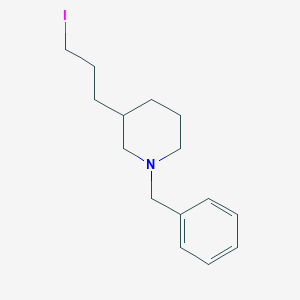
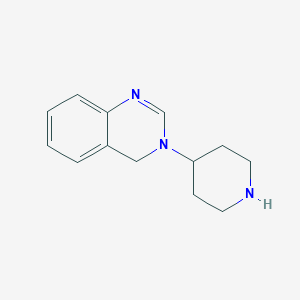




![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
